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Compound of Interest

Compound Name: 2-Allylphenol

Cat. No.: B7767131

An In-depth Technical Guide on 2-Allylphenol: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and
structural elucidation of 2-allylphenol (CAS No: 1745-81-9). As a key intermediate in the
synthesis of pharmaceuticals, such as the beta-blocker Alprenolol, and in the production of
polymers and resins, a thorough understanding of its characteristics is crucial.[1][2] This
document detalils its physicochemical properties, outlines standard experimental protocols for
its structural analysis, and presents logical workflows for its characterization.

Chemical and Physical Properties

2-Allylphenol, also known as o-allylphenol or 2-(2-propen-1-yl)phenol, is an organic compound
that presents as a colorless to pale yellow or light brown liquid with a distinct aromatic, phenol-
like odor.[2][3][4] It is characterized by a phenol ring substituted with an allyl group at the ortho
position.[2] While soluble in organic solvents like ether, chloroform, and alcohol, it has limited
solubility in water.[2][5][6]

Table 1: Physicochemical Properties of 2-Allylphenol
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Property Value Source(s)
IUPAC Name 2-prop-2-enylphenol [4]

CAS Number 1745-81-9 [2]
Molecular Formula CoH100 [11[2]

Molecular Weight 134.175 g/mol [11[7]
Appearance Colorless to pale yellow liquid [2][3]
Melting Point -6 °C [11[4]
Boiling Point 220 °C (at 760 mmHQg) [1][3]14]
Density 1.028 g/mL at 25 °C [3][8]

Refractive Index (n20/D)

1.546

[3](8]

Water Solubility

7 g/L (at 20 °C)

[1]3]

Flash Point 88 °C /190 °F [5119]

SMILES C=CCcC1=CC=CC=C10 [2][4]
QIRNGVVZBINFMX-

InChl Key [2][4]

UHFFFAOYSA-N

Structure Elucidation

The definitive identification and structural confirmation of 2-allylphenol rely on a combination

of modern spectroscopic techniques.[10][11] These methods provide complementary

information about the molecule's carbon framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of 2-allylphenol by

mapping the chemical environments of its hydrogen (*H NMR) and carbon (**C NMR) atoms.

e 'H NMR (Proton NMR): The *H NMR spectrum provides information on the number of

different types of protons and their neighboring environments. For 2-allylphenol,

characteristic signals include:
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o Aromatic Protons: A complex multiplet pattern typically between 6.7 and 7.2 ppm,
corresponding to the four protons on the benzene ring.

o Vinyl Protons: Signals for the three protons of the allyl group's double bond. The internal
proton (-CH=) appears as a multiplet around 5.9-6.1 ppm. The two terminal protons
(=CH-2) are diastereotopic and appear as distinct multiplets around 5.1 ppm.

o Allylic Protons: The two protons of the methylene group (-CHz-) adjacent to the double
bond and the aromatic ring typically show a doublet around 3.4 ppm.

o Hydroxyl Proton: A broad singlet corresponding to the phenolic -OH group. Its chemical
shift is variable and depends on concentration and solvent.

e 13C NMR (Carbon NMR): The 3C NMR spectrum reveals the number of unique carbon
atoms in the molecule. Key resonances for 2-allylphenol include:

o Aromatic Carbons: Six distinct signals for the carbons of the phenol ring, with the carbon
bearing the hydroxyl group appearing most downfield.

o Vinyl Carbons: Two signals corresponding to the carbons of the C=C double bond.

o Allylic Carbon: A single signal for the -CHz- carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, which helps in determining the molecular weight and deducing its structure.[11]

e Molecular lon Peak (M*): In the electron ionization (El) mass spectrum of 2-allylphenol, the
molecular ion peak is observed at m/z = 134, corresponding to the molecular weight of the
compound (CoH100).[12][13]

o Key Fragmentation Patterns: Common fragments observed in the mass spectrum help
confirm the structure. The fragmentation pattern often involves the loss of parts of the allyl
group or rearrangements, leading to characteristic peaks that can be analyzed to piece
together the molecular structure.[4][12]
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.[11] The IR spectrum of 2-allylphenol displays several
characteristic absorption bands:

o O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm~1, which is
characteristic of the hydroxyl (-OH) group of the phenol.

o C-H Stretch (Aromatic): Absorption bands typically found just above 3000 cm~! (e.g., 3010-
3100 cm™1).

e C-H Stretch (Aliphatic): Bands corresponding to the allyl group's sp? and sp3 C-H bonds,
appearing just above and below 3000 cm~1, respectively.

e C=C Stretch (Vinyl): An absorption band around 1640 cm~! indicates the presence of the
carbon-carbon double bond in the allyl group.

e C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm~1 region are
characteristic of the benzene ring.

e C-O Stretch: A strong band for the phenolic C-O bond, typically appearing in the 1200-1260
cm~!range.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structural
elucidation of 2-allylphenol.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of the 2-allylphenol sample in about
0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in a standard 5 mm NMR
tube.[14][15] Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

e Instrument Setup: Place the NMR tube in the spectrometer (e.g., a 400 MHz or 500 MHz
instrument).
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» Data Acquisition (*H NMR):
o Tune and shim the instrument to optimize the magnetic field homogeneity.

o Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the
expected range of proton signals (e.g., 0-12 ppm).

o Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
o Data Acquisition (33C NMR):
o Switch the probe to the carbon frequency.

o Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to
cover the range of carbon signals (e.g., 0-200 ppm).

o A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural
abundance of 3C.

o Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) data.
Phase the resulting spectrum and perform baseline correction. Integrate the *H NMR signals
and pick the peaks for both *H and 13C spectra to determine chemical shifts.

Mass Spectrometry (GC-MS) Protocol

o Sample Preparation: Prepare a dilute solution of 2-allylphenol in a volatile organic solvent
such as dichloromethane or methanol (e.g., 1 mg/mL).

e Instrument Setup (Gas Chromatograph):
o Equip the GC with a suitable capillary column (e.g., a nonpolar DB-5 or similar).

o Set the injector temperature (e.g., 250 °C) and the oven temperature program. A typical
program might start at 50 °C, hold for 2 minutes, then ramp up to 280 °C at 10 °C/min.

o Use helium as the carrier gas with a constant flow rate.

e Instrument Setup (Mass Spectrometer):
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o Set the ion source to Electron lonization (EI) mode, typically at 70 eV.[4]

o Set the mass analyzer to scan a mass range of m/z 40-400.

o Data Acquisition: Inject a small volume (e.g., 1 pL) of the prepared sample into the GC inlet.
The compound will be separated by the column and subsequently ionized and analyzed by
the mass spectrometer.

o Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak
corresponding to 2-allylphenol. Examine the mass spectrum of this peak to identify the
molecular ion and analyze the fragmentation pattern.

Infrared (FTIR) Spectroscopy Protocol

o Sample Preparation (Neat Liquid):

o Place a single drop of the neat (undiluted) 2-allylphenol liquid onto the surface of a salt
plate (e.g., KBr or NaCl).

o Place a second salt plate on top to create a thin liquid film.
o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a drop of the liquid sample directly onto the ATR crystal (e.g., diamond or zinc
selenide).

o Data Acquisition:
o Place the sample holder into the FTIR spectrometer.
o Acquire a background spectrum of the empty sample holder or clean ATR crystal.

o Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the
signal-to-noise ratio. The typical spectral range is 4000-400 cm™1.

o Data Analysis: Process the spectrum by subtracting the background. Identify the
characteristic absorption frequencies and correlate them to the functional groups present in
2-allylphenol.
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Visualized Workflows and Pathways

Diagrams created using the DOT language provide clear visual representations of experimental
and logical processes.

Sample Handling
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(Unknown/Pure Sample)

Analysis nalysis Analysis

Spectroscopic Analysis

NMR Spectroscopy Mass Spectrometry Infrared Spectroscopy
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Data Interpretation

Connectivity & Molecular Weight & Functional Groups
Proton/Carbon Environment Fragmentation (-OH, C=C)
Combined ombined Combined
Evidence Evidence Evidence

Conclusion

Structure Confirmed:
2-Allylphenol

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of 2-allylphenol.
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Caption: Claisen rearrangement synthesis pathway for 2-allylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [2-Allylphenol chemical properties and structure
elucidation]. BenchChem, [2025]. [Online PDF]. Available at:
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structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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